molecular formula C18H16N2O B8078353 (1E)-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one

(1E)-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one

Cat. No.: B8078353
M. Wt: 276.3 g/mol
InChI Key: YPXOPAFVVHXQDP-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “(1E)-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one” is known as Sudan II. It is a lipid-soluble diazo dye, commonly used for staining triglycerides in animal tissues. Sudan II belongs to the Sudan family of hydrophobic fat-staining dyes, which are often referred to as lysochromes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sudan II is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a phenol or naphthol compound. The reaction typically involves the following steps:

    Diazotization: An aromatic amine (such as 2,4-dimethylaniline) is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form Sudan II.

Industrial Production Methods: Industrial production of Sudan II follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Sudan II undergoes various chemical reactions, including:

    Oxidation: Sudan II can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group in Sudan II can be reduced to form corresponding amines.

    Substitution: Sudan II can undergo electrophilic substitution reactions, where the aromatic ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed:

    Oxidation: Products vary based on the oxidizing agent but may include quinones or other oxidized derivatives.

    Reduction: The primary products are aromatic amines.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Sudan II has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye in various analytical techniques to visualize lipids and other hydrophobic substances.

    Biology: Employed in histology to stain triglycerides in animal tissues, aiding in the study of lipid metabolism and related disorders.

    Medicine: Utilized in research to understand the interaction of toxins with cell membranes by studying the regions where the dye is sequestered.

    Industry: Applied in the manufacturing of colored products, including plastics, waxes, and oils.

Mechanism of Action

Sudan II exerts its effects primarily through its ability to bind to lipids. The dye is lipid-soluble and integrates into lipid-rich regions of cells and tissues. This property allows it to stain triglycerides and other hydrophobic substances, making them visible under a microscope. The molecular targets include cell membranes and lipid droplets, where Sudan II interacts with the lipid components to produce a colored complex.

Comparison with Similar Compounds

    Sudan I: Another member of the Sudan dye family, used for similar staining purposes but with different spectral properties.

    Sudan III: Similar to Sudan II but with a different chemical structure, leading to variations in staining characteristics.

    Sudan IV: Another related dye with applications in staining lipids but with distinct solubility and staining properties.

Uniqueness of Sudan II: Sudan II is unique due to its specific chemical structure, which provides distinct staining properties compared to other Sudan dyes. Its ability to selectively stain triglycerides in animal tissues makes it particularly valuable in histological studies.

Properties

IUPAC Name

(1E)-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,19H,1-2H3/b20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXOPAFVVHXQDP-CZIZESTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C\2/C(=O)C=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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